N-[4-[2-[[(2R)-2-hydroxy-2-pyridin-3-ylethyl]amino]ethyl]phenyl]-4-[4-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzenesulfonamide
Overview
Description
N-[4-[2-[[(2R)-2-hydroxy-2-pyridin-3-ylethyl]amino]ethyl]phenyl]-4-[4-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzenesulfonamide is a chemical compound with the molecular formula C31H27F3N4O3S2 . It is a potent and selective β3-adrenergic receptor agonist .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[2-[[(2R)-2-hydroxy-2-pyridin-3-ylethyl]amino]ethyl]phenyl]-4-[4-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzenesulfonamide involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route is proprietary and not fully disclosed in public literature. it generally involves the following steps:
Formation of the thiazole ring: This step involves the reaction of appropriate starting materials under specific conditions to form the thiazole ring.
Attachment of the trifluoromethyl group: The trifluoromethyl group is introduced to the thiazole ring through a substitution reaction.
Formation of the benzenesulfonamide moiety: This involves the reaction of the thiazole intermediate with a benzenesulfonamide derivative.
Final coupling reactions: The final product is obtained by coupling the intermediate compounds under specific conditions.
Industrial Production Methods
Industrial production methods for this compound are not widely disclosed. the process likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The production process would also include purification steps such as crystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-[2-[[(2R)-2-hydroxy-2-pyridin-3-ylethyl]amino]ethyl]phenyl]-4-[4-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions can occur at the sulfonamide moiety.
Substitution: The trifluoromethyl group and other substituents can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: It serves as a model compound for studying β3-adrenergic receptor agonists.
Biology: The compound is used to investigate the role of β3-adrenergic receptors in metabolic processes.
Mechanism of Action
N-[4-[2-[[(2R)-2-hydroxy-2-pyridin-3-ylethyl]amino]ethyl]phenyl]-4-[4-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzenesulfonamide exerts its effects by selectively binding to and activating β3-adrenergic receptors. This activation leads to the stimulation of adenylate cyclase, which increases cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels activate protein kinase A, which in turn stimulates lipolysis and increases energy expenditure. The compound’s selectivity for β3-adrenergic receptors over β1 and β2 receptors minimizes potential side effects such as tachycardia and tremors .
Comparison with Similar Compounds
N-[4-[2-[[(2R)-2-hydroxy-2-pyridin-3-ylethyl]amino]ethyl]phenyl]-4-[4-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzenesulfonamide is unique due to its high selectivity and potency as a β3-adrenergic receptor agonist. Similar compounds include:
BRL 37344: Another β3-adrenergic receptor agonist with lower selectivity.
CL 316,243: A potent β3-adrenergic receptor agonist but with different pharmacokinetic properties.
Mirabegron: A β3-adrenergic receptor agonist used clinically for overactive bladder but with different therapeutic applications.
This compound stands out due to its high selectivity (>600-fold) over β1 and β2 receptors and its potential for treating obesity .
Properties
CAS No. |
211031-01-5 |
---|---|
Molecular Formula |
C31H27F3N4O3S2 |
Molecular Weight |
624.7 g/mol |
IUPAC Name |
N-[4-[2-[[(2R)-2-hydroxy-2-pyridin-3-ylethyl]amino]ethyl]phenyl]-4-[4-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C31H27F3N4O3S2/c32-31(33,34)25-9-5-22(6-10-25)28-20-42-30(37-28)23-7-13-27(14-8-23)43(40,41)38-26-11-3-21(4-12-26)15-17-36-19-29(39)24-2-1-16-35-18-24/h1-14,16,18,20,29,36,38-39H,15,17,19H2/t29-/m0/s1 |
InChI Key |
MSOUIIHPMJCUNI-LJAQVGFWSA-N |
SMILES |
C1=CC(=CN=C1)C(CNCCC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C4=NC(=CS4)C5=CC=C(C=C5)C(F)(F)F)O |
Isomeric SMILES |
C1=CC(=CN=C1)[C@H](CNCCC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C4=NC(=CS4)C5=CC=C(C=C5)C(F)(F)F)O |
Canonical SMILES |
C1=CC(=CN=C1)C(CNCCC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C4=NC(=CS4)C5=CC=C(C=C5)C(F)(F)F)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-hydroxy-PEAPTTB L-796568 N-(4-(2-((2-hydroxy-2-(3-pyridinyl)ethyl)amino)ethyl)phenyl)-4-(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)benzenesulfonamide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.